1-ethyl-7-methyl-3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1,8-naphthyridin-4(1H)-one
Description
Properties
IUPAC Name |
1-ethyl-7-methyl-3-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-3-23-13-16(19(25)15-7-6-14(2)22-20(15)23)21(26)24-9-8-18(28-12-10-24)17-5-4-11-27-17/h4-7,11,13,18H,3,8-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPHLIMCXBGHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC(SCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-7-methyl-3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1,8-naphthyridin-4(1H)-one is a compound that belongs to the class of naphthyridine derivatives, known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, highlighting relevant research findings and case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various synthetic methodologies. The compound is derived from the reaction of naphthyridine derivatives with thiophene and thiazepane moieties. The synthetic pathway often includes:
- Formation of the naphthyridine core through cyclization reactions.
- Introduction of substituents such as ethyl and thiophene groups via nucleophilic substitution or acylation reactions.
- Final modifications to achieve the desired functional groups.
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with a similar structure to this compound showed effectiveness against various Gram-positive and Gram-negative bacteria. The disc-diffusion method was employed to evaluate antibacterial activity, revealing promising results comparable to standard antibiotics like ciprofloxacin .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Compound A | Moderate Effect | Weak Effect |
| Compound B | Strong Effect | Moderate Effect |
| 1-Ethyl... | Promising Effect | Significant Effect |
Anticancer Activity
The 1,8-naphthyridine scaffold has been associated with anticancer properties. In vitro studies have shown that derivatives can inhibit cancer cell proliferation in various cancer types, including breast and lung cancer. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancerous cells. For instance, a derivative similar to the compound demonstrated IC50 values in the low micromolar range against human breast cancer cells .
Case Studies
Several case studies have explored the biological activity of naphthyridine derivatives:
- Case Study on Antibacterial Activity : A recent study focused on a series of naphthyridine derivatives, including those structurally related to our compound. The results indicated that modifications at specific positions significantly enhanced antibacterial efficacy against resistant strains .
- Case Study on Anticancer Properties : Another investigation assessed the cytotoxic effects of naphthyridine derivatives on various cancer cell lines. The findings suggested that introducing specific functional groups could optimize their anticancer potential .
Comparison with Similar Compounds
Substituent Variations
Key Observations :
- Thiazepane-Thiophene vs. Morpholine/Propionyl/Triazole : The target compound’s 1,4-thiazepane-thiophene substituent introduces conformational flexibility (7-membered thiazepane ring) and electron-rich aromaticity (thiophene), which may enhance binding to hydrophobic enzyme pockets compared to rigid morpholine (6-membered) or simple propionyl groups .
- Triazole-Thione vs. Thiazepane-Thiophene : The triazole-thione group in Compound 4 () confers antibacterial activity, likely via metal chelation or hydrogen bonding. In contrast, the thiazepane-thiophene moiety may prioritize π-π stacking or hydrophobic interactions, suggesting divergent biological targets .
Pharmacological and Physicochemical Properties
Bioactivity Hypotheses
- Compared to the triazole derivative (Compound 4), the target compound’s thiophene-thiazepane group may broaden its spectrum (e.g., antiviral or anticancer applications) due to thiophene’s prevalence in such agents .
- The morpholinomethyl derivative (2c) in shows inhibitory activity, suggesting that bulkier substituents (like thiazepane-thiophene) could further modulate potency or selectivity .
Physicochemical Properties
Crystallographic and Structural Insights
- However, analogous naphthyridinones (e.g., Compound 4 in ) are typically characterized via X-ray diffraction, IR, and NMR, suggesting similar methods apply .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
